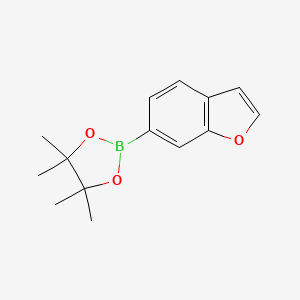

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

The compound “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is versatile and unique . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, a novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary. For instance, the compound “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a molecular weight of 244.1 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have synthesized and analyzed the structure of compounds related to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating the utility of these compounds in chemical research. These studies include the synthesis and crystallographic analysis of related compounds, providing insights into their molecular structures (Wu, Chen, Chen, & Zhou, 2021), (Huang et al., 2021).

Application in Organic Synthesis

These compounds have been used in the synthesis of various organic compounds, highlighting their role as intermediates in organic chemistry. For instance, the synthesis of benzyloxycyanophenylboronic esters utilizing similar compounds has been reported, showing their versatility in organic synthesis processes (El Bialy, Abd El Kader, & Boykin, 2011).

Studies in Molecular Electrostatic Potential

The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties. This is essential for understanding the reactivity and interaction of these compounds with other molecules (Huang et al., 2021).

Application in Polymerization Processes

Compounds related to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been utilized in polymerization processes. For example, their application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of polymers demonstrates their importance in the field of polymer chemistry (Ito et al., 2004).

Catalysis Research

The use of these compounds in catalysis, particularly in the reduction of ketones, has been explored. This highlights their potential as catalysts or catalytic intermediates in various chemical reactions (Query et al., 2011).

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been reported to have antimicrobial properties . They interact with their targets, leading to changes that inhibit the growth of microbes .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have significant cell growth inhibitory effects .

Action Environment

The presence of certain substituents at specific positions in the benzofuran structure has been found to enhance the antimicrobial activity .

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that benzofuran derivatives, including “2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have promising future directions in the field of drug discovery and development.

Propiedades

IUPAC Name |

2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDVSQAMAAZZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)

![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)

![[10]Cycloparaphenylene](/img/structure/B1429677.png)

![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)